molecular formula C3H6Cl3OP B14737565 Tri(chloromethyl)phosphine oxide CAS No. 4851-89-2

Tri(chloromethyl)phosphine oxide

Cat. No.: B14737565
CAS No.: 4851-89-2
M. Wt: 195.41 g/mol
InChI Key: GGECNORVQSLCLI-UHFFFAOYSA-N
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Description

Tri(chloromethyl)phosphine oxide is an organophosphorus compound with the chemical formula CCl3PO. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(chloromethyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with formaldehyde (CH2O) in the presence of a catalyst. The reaction typically proceeds as follows:

[ \text{PCl}_3 + \text{CH}_2\text{O} \rightarrow \text{CCl}_3\text{PO} + \text{HCl} ]

This reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Tri(chloromethyl)phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphines.

Scientific Research Applications

Tri(chloromethyl)phosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which tri(chloromethyl)phosphine oxide exerts its effects involves its reactivity with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function and activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • Tri(methyl)phosphine oxide (C3H9PO)
  • Tri(ethyl)phosphine oxide (C6H15PO)
  • Tri(phenyl)phosphine oxide (C18H15PO)

Uniqueness

Tri(chloromethyl)phosphine oxide is unique due to its high reactivity and the presence of chlorine atoms, which make it a versatile intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

CAS No.

4851-89-2

Molecular Formula

C3H6Cl3OP

Molecular Weight

195.41 g/mol

IUPAC Name

bis(chloromethyl)phosphoryl-chloromethane

InChI

InChI=1S/C3H6Cl3OP/c4-1-8(7,2-5)3-6/h1-3H2

InChI Key

GGECNORVQSLCLI-UHFFFAOYSA-N

Canonical SMILES

C(P(=O)(CCl)CCl)Cl

Origin of Product

United States

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